molecular formula C15H15N5O B1675408 N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 108825-65-6

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Cat. No.: B1675408
CAS No.: 108825-65-6
M. Wt: 281.31 g/mol
InChI Key: WPAQLESUVYGUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Lin28 1632, also known as “Lin281632” or “N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide”, is primarily targeted towards the RNA-binding protein Lin28 . Lin28 is an evolutionarily conserved zinc finger RNA-binding protein (RBP) that post-transcriptionally regulates genes involved in developmental timing, stem cell programming, and oncogenesis .

Mode of Action

Lin28 1632 acts as an inhibitor of Lin28, blocking the binding of Lin28 to let-7 pre-microRNA (miRNA) with an IC50 of 8 μM . Lin28 normally blocks the biogenesis of the lethal-7 (let-7) miRNA family and directly binds messenger RNA (mRNA) targets, such as IGF-2 mRNA, altering downstream splicing and translation events . By inhibiting Lin28, Lin28 1632 prevents these actions.

Biochemical Pathways

The primary biochemical pathway affected by Lin28 1632 is the LIN28/let-7 pathway . In its normal function, Lin28 blocks the biogenesis of the let-7 miRNA family and binds directly to mRNA targets, altering downstream splicing and translation events . By inhibiting Lin28, Lin28 1632 allows for the normal biogenesis of the let-7 miRNA family and prevents the alteration of downstream splicing and translation events .

Pharmacokinetics

It is known that lin28 1632 is soluble in dmso and ethanol , which suggests that it could be administered orally or intravenously

Result of Action

The inhibition of Lin28 by Lin28 1632 results in several cellular effects. It inhibits stemness and induces differentiation of murine embryonic stem cells (ESCs) . It also increases let-7 miRNA and suppresses PD-L1 expression in multiple human cancer cell lines . Furthermore, it inhibits the growth of tumor cell lines and tumor-sphere formation in vitro .

Biochemical Analysis

Biochemical Properties

Lin28 1632 plays a crucial role in biochemical reactions by inhibiting the interaction between Lin28 and let-7 pre-microRNA. Lin28 is an RNA-binding protein that blocks the processing of let-7 microRNA, a key regulator of cell proliferation and differentiation. By inhibiting this interaction, Lin28 1632 increases the levels of let-7 microRNA, which in turn suppresses the expression of oncogenes and promotes the differentiation of stem cells . This compound also interacts with bromodomains, which are protein domains that recognize acetylated lysine residues, further influencing gene expression and cellular processes .

Cellular Effects

Lin28 1632 has profound effects on various types of cells and cellular processes. In stem cells, it promotes differentiation by increasing the levels of let-7 microRNA and suppressing the expression of stemness-related genes . In cancer cells, Lin28 1632 inhibits cell proliferation and induces apoptosis by downregulating oncogenes and upregulating tumor suppressor genes . Additionally, this compound affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of Lin28 1632 involves its binding to Lin28, thereby preventing Lin28 from interacting with let-7 pre-microRNA. This inhibition allows the processing of let-7 microRNA to proceed, leading to increased levels of mature let-7 microRNA . The elevated let-7 microRNA levels result in the suppression of oncogenes and the promotion of differentiation-related genes. Furthermore, Lin28 1632’s interaction with bromodomains influences chromatin structure and gene expression, contributing to its overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lin28 1632 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against Lin28 for extended periods . Long-term studies have shown that Lin28 1632 can induce sustained differentiation of stem cells and prolonged inhibition of tumor growth in vitro and in vivo . The degradation of the compound over time can lead to a gradual decrease in its efficacy, necessitating periodic replenishment in experimental setups .

Dosage Effects in Animal Models

The effects of Lin28 1632 vary with different dosages in animal models. At low doses, the compound effectively promotes stem cell differentiation and inhibits tumor growth without causing significant toxicity . At higher doses, Lin28 1632 can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological outcomes, and exceeding this dose can lead to adverse effects .

Metabolic Pathways

Lin28 1632 is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate microRNA processing and gene expression. The compound enhances the processing of let-7 pre-microRNA by inhibiting Lin28, leading to increased levels of mature let-7 microRNA . This, in turn, affects metabolic flux and metabolite levels by modulating the expression of genes involved in metabolism and cellular homeostasis .

Transport and Distribution

Within cells and tissues, Lin28 1632 is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its solubility and affinity for cellular components . Lin28 1632 tends to accumulate in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its inhibitory effects on Lin28 and influences gene expression .

Subcellular Localization

The subcellular localization of Lin28 1632 is critical for its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with Lin28 and bromodomains . Targeting signals and post-translational modifications may direct Lin28 1632 to specific compartments or organelles, enhancing its efficacy in inhibiting Lin28 and promoting the processing of let-7 microRNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lin28 1632 involves the following steps:

Industrial Production Methods: While specific industrial production methods for Lin28 1632 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound meets industrial standards .

Properties

IUPAC Name

N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAQLESUVYGUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371981
Record name N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108825-65-6
Record name CL-285032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108825656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-285032
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1R0N3H0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 12.5 g portion of N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide was added to 500 ml of dimethylformamide under argon. A 2.47 g portion of sodium hydride (50% in oil) was added, this mixture was stirred one hour, then 3.2 ml of methyl iodide was added. This mixture was stirred for 2.5 days, then poured into 1.5 liters of water and extracted with 150 ml portions of dichloromethane. The extracts were combined, dried and concentrated in vacuo. The residue was chromatographed as described in Example 1. Fractions 8-15 were combined, concentrated and the solid recrystallized from dichloromethane-hexane, giving 8.5 g of the desired product, mp 200°-203° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Reactant of Route 6
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.